Bienvenue dans la boutique en ligne BenchChem!

GDC-0879

Biochemical Assay Kinase Inhibition Drug Potency

GDC-0879 delivers unmatched biochemical potency (IC50 0.13 nM) with exceptional kinase selectivity—eliminating off-target effects of multi-kinase inhibitors. Optimal cellular potency in Colo205 (IC50 29 nM) and sustained in vivo pMEK1 suppression (>90% for 8h in A375 xenografts) ensure robust anti-tumor efficacy studies. Its unique ability to induce BRAF/CRAF dimerization and paradoxical MAPK activation makes it an irreplaceable tool for mechanistic resistance research, unlike vemurafenib. Additionally, it drives erythroid progenitor expansion and podocyte survival, enabling novel research in anemia and kidney disease. Select GDC-0879 for definitive, reproducible B-RafV600E signaling interrogation.

Molecular Formula C19H18N4O2
Molecular Weight 334.4 g/mol
Cat. No. B8803232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGDC-0879
Molecular FormulaC19H18N4O2
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESC1CC(=NO)C2=C1C=C(C=C2)C3=CN(N=C3C4=CC=NC=C4)CCO
InChIInChI=1S/C19H18N4O2/c24-10-9-23-12-17(19(21-23)13-5-7-20-8-6-13)15-1-3-16-14(11-15)2-4-18(16)22-25/h1,3,5-8,11-12,24-25H,2,4,9-10H2
InChIKeyDEZZLWQELQORIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GDC-0879: Baseline Overview of a Potent and Selective B-RafV600E Inhibitor for Targeted Oncology Research


GDC-0879 is a novel, orally bioavailable small-molecule inhibitor that potently and selectively targets the oncogenic B-RafV600E kinase [1]. Characterized by a pyrazole-based scaffold, it exhibits exceptional potency in both biochemical and cellular assays, with an IC50 of 0.13 nM against the purified recombinant enzyme . Its selectivity profile, validated against large panels of protein kinases, distinguishes it as a precise tool compound for dissecting RAF/MEK/ERK signaling, particularly in melanoma and colorectal carcinoma models harboring the B-RafV600E mutation [2]. Its unique biochemical behavior, including the induction of paradoxical pathway activation under specific conditions, has cemented its role as a critical comparator in the structural biology and pharmacology of RAF inhibitors [3].

GDC-0879: Why Generic Substitution with Other 'B-Raf Inhibitors' Fails in Rigorous Research


The functional and pharmacologic outcomes of inhibiting RAF kinases are exquisitely sensitive to the inhibitor's specific binding mode and subsequent effects on kinase domain conformation [1]. Generic substitution among B-Raf inhibitors is scientifically unsound because compounds in this class, such as GDC-0879 and the clinical agent vemurafenib (PLX4032), exhibit profoundly different profiles for inducing RAF dimerization and paradoxical pathway activation, which are critical determinants of both anti-tumor efficacy and potential off-target signaling [2]. Furthermore, the potency, selectivity against wild-type RAF isoforms, and in vivo pharmacodynamic properties vary dramatically between inhibitors, meaning that data generated with one tool compound cannot be reliably extrapolated to another [3]. The following quantitative evidence delineates the specific, non-interchangeable properties of GDC-0879 that guide its precise scientific application.

GDC-0879 Product-Specific Quantitative Evidence Guide: Comparator Data for Scientific Selection


Biochemical Potency: GDC-0879 vs. PLX-4720 vs. Vemurafenib on B-RafV600E

GDC-0879 exhibits superior biochemical potency against the purified B-RafV600E kinase compared to several key analogs. Its IC50 of 0.13 nM is 100-fold lower (more potent) than that of PLX-4720 (IC50 = 13 nM) and over 200-fold lower than that of vemurafenib (IC50 = 31 nM), as assessed in a head-to-head radioactive assay [1].

Biochemical Assay Kinase Inhibition Drug Potency BRAF V600E

Cellular Target Engagement: Comparative pMEK1 Inhibition in B-RafV600E Cell Lines

GDC-0879 demonstrates cell-line-specific cellular potency that can be more favorable than alternatives. In the Colo205 colorectal carcinoma cell line, its IC50 for inhibiting pMEK1 is 29 nM, compared to a significantly higher IC50 of 59 nM in the A375 melanoma cell line [1]. In contrast, another study found that the clinical compound dabrafenib exhibited an IC50 of 0.7 nM against B-Raf(V600E) in a different assay format, highlighting the variance in cellular activity across this compound class .

Cellular Assay Target Engagement Colorectal Cancer Melanoma

Kinase Selectivity Profile: GDC-0879 vs. Class-Level Panels

GDC-0879 exhibits a high degree of selectivity against a large panel of kinases, which is a key differentiator from more promiscuous RAF inhibitors like sorafenib. When screened at 1 µM against a panel of 140 full-length protein kinases, GDC-0879 displayed >90% inhibitory activity only against RAF kinases [1]. A separate panel of >200 kinases confirmed an IC50 >1 µM for off-targets . In stark contrast, sorafenib is known to potently inhibit numerous other kinases, including VEGFR, PDGFR, and KIT, with IC50 values in the low nanomolar range [2].

Selectivity Profiling Off-Target Effects Kinase Panel Chemical Probe

In Vivo Pharmacodynamics: Sustained Pathway Inhibition in Xenograft Models

GDC-0879 achieves robust and sustained pharmacodynamic (PD) inhibition of its target pathway in vivo, a property that correlates with its anti-tumor efficacy. In mice bearing B-RafV600E mutant A375 xenografts, oral administration of GDC-0879 resulted in >90% inhibition of pMEK1 in the tumor for 8 hours [1]. This sustained suppression is superior to the PD profile observed with another early RAF inhibitor, SB-590885, which resulted in only a slight delay of tumor growth in similar models [2].

In Vivo Pharmacology Pharmacodynamics Xenograft Target Engagement

Paradoxical Activation Profile: A Strong Inducer of RAF Dimerization

GDC-0879 is a potent inducer of RAF dimerization and paradoxical pathway activation, a property that distinguishes it from other RAF inhibitors. In comparative studies, the PLX-4720 molecule exhibited significantly less CRAF activation, far less BRAF/CRAF dimerization, and a weaker effect on paradoxical activation compared to GDC-0879, requiring much higher drug doses to achieve a similar effect [1].

Paradoxical Activation RAF Dimerization MAPK Pathway CRAF

Differential Activity in Non-Canonical Contexts: Repurposing for Anemia and Podocyte Protection

GDC-0879 exhibits unique biological activities in non-oncology settings that are not observed with all BRAF inhibitors. For instance, GDC-0879 and the analog SB-590885 promote a 10-fold expansion of human CD34+ erythroid progenitor cells within 12 days, an effect linked to paradoxical MAPK activation [1]. This effect was not observed with a vemurafenib analog [1]. Furthermore, GDC-0879 protects kidney podocytes from injury by inducing paradoxical MEK/ERK activation, an effect also reported to be weaker with PLX-4720 [2].

Drug Repurposing Erythropoiesis Anemia Podocyte

GDC-0879: Best Research and Industrial Application Scenarios


As a High-Potency, Selective Tool for B-RafV600E-Driven Cancer Cell Line Studies

Use GDC-0879 in vitro for its exceptional biochemical potency (IC50 = 0.13 nM ) and high kinase selectivity [1] to probe B-RafV600E-specific signaling in models like Colo205 colorectal cancer cells, where its cellular potency is optimal (IC50 = 29 nM) [2]. This minimizes the confounding off-target effects seen with multi-kinase inhibitors like sorafenib [3].

For In Vivo Xenograft Studies Requiring Sustained Pathway Inhibition

Employ GDC-0879 in mouse xenograft models (e.g., A375 melanoma) to achieve robust and sustained pharmacodynamic inhibition (>90% suppression of pMEK1 for 8 hours) [4]. This property makes it ideal for chronic dosing regimens designed to evaluate anti-tumor efficacy and mechanisms of acquired resistance.

As a Positive Control for Investigating Paradoxical Activation and RAF Dimerization

Utilize GDC-0879 as a potent inducer of BRAF/CRAF dimerization and downstream MAPK pathway activation in wild-type RAF or RAS-mutant contexts [5]. Its strong effect relative to PLX-4720 [5] makes it a critical tool for mechanistic studies on RAF inhibitor-induced resistance and signal transduction.

As a Chemical Probe for Drug Repurposing in Non-Oncology Fields

Leverage the unique ability of GDC-0879 to drive erythroid progenitor expansion [6] and promote podocyte survival [7] in ex vivo and in vitro models. This compound serves as a validated starting point for therapeutic hypothesis testing in anemia and kidney disease, where other RAF inhibitors like vemurafenib are ineffective [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for GDC-0879

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.